![molecular formula C19H21FN2O3 B2481215 N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1796951-14-8](/img/structure/B2481215.png)
N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide often involves condensation reactions, nucleophilic substitution, and rearrangement processes. A novel synthetic approach reported by Mamedov et al. (2016) for di- and mono-oxalamides through Meinwald rearrangement and a new rearrangement sequence highlights the complexity and versatility of synthesizing oxalamide derivatives (Mamedov et al., 2016).
Scientific Research Applications
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research explores the effects of various compounds on binge eating in rats, implicating orexin-1 receptor mechanisms as a target for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Biological Activity of Fluorinated Nucleosides
This study discusses the synthesis of fluorinated nucleosides and their significant activity against various viruses, highlighting the potential for these compounds in antiviral therapy (Shortnacy-fowler et al., 1999).
Development of a Ratiometric Fluorescent Probe
A novel fluorescent probe for monitoring human carboxylesterase 1 in vitro and in cellular imaging demonstrates the utility of such probes in biological assays and cellular studies (Liu et al., 2014).
Direct α-Fluorination of Ketones
Research on the regiospecific fluorofunctionalization of ketones without prior activation offers insights into synthetic chemistry and potential applications in developing new compounds (Stavber et al., 2002).
Synthesis of Novel Oxazines Targeting Cyclooxygenase 2
The study presents the synthesis of 1,2-oxazine derivatives as COX2-specific inhibitors, suggesting their potential in anti-inflammatory therapy (Srinivas et al., 2015).
properties
IUPAC Name |
N-benzyl-N'-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-19(25-2,15-10-6-7-11-16(15)20)13-22-18(24)17(23)21-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJMZRBLDRLEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.